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molecular formula C7H8N2O4S B8814721 3-(Methylsulfonyl)-2-nitroaniline

3-(Methylsulfonyl)-2-nitroaniline

Cat. No. B8814721
M. Wt: 216.22 g/mol
InChI Key: JZSYWPDRBGMYLL-UHFFFAOYSA-N
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Patent
US08575183B2

Procedure details

To a mixture of copper(II) triflate (0.83 g, 2.3 mmol), sodium methanesulfinate (2.8 g, 27.6 mmol), 3-bromo-2-nitroaniline (5.0 g, 23 mmol) under N2, was added DIEA (0.50 mL, 4.6 mmol) and DMSO (10 mL). The stirred mixture was heated in a pre-heated 110° C. oil bath for 18 h. The mixture was cooled to rt, diluted with EtOAc, and filtered through a pad of Celite™. The filtrate was washed with water, brine, dried and concentrated in vacuo. Purification of the residue by flash chromatography over silica gel, using 0 to 10% gradient of MeOH in DCM with 0.2% NH4OH as eluent gave 3-(methylsulfonyl)-2-nitroaniline: 1H NMR (400 MHz, CDCl3) δ 7.44 (1H, dd, J=8.0, 4.0 Hz), 7.35 (1H, t, J=8.0 Hz), 7.02 (1H, dd, J=8.0, 4.0 Hz), 5.04 (2H, br), 3.36 (3H, s); LC-MS (ESI) m/z 217.0 [M+H]+.
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.8 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Name
copper(II) triflate
Quantity
0.83 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([O-:4])=[O:3].[Na+].Br[C:7]1[C:8]([N+:14]([O-:16])=[O:15])=[C:9]([CH:11]=[CH:12][CH:13]=1)[NH2:10].CCN(C(C)C)C(C)C.CS(C)=O>CCOC(C)=O.[O-]S(C(F)(F)F)(=O)=O.[Cu+2].[O-]S(C(F)(F)F)(=O)=O>[CH3:1][S:2]([C:7]1[C:8]([N+:14]([O-:16])=[O:15])=[C:9]([CH:11]=[CH:12][CH:13]=1)[NH2:10])(=[O:4])=[O:3] |f:0.1,6.7.8|

Inputs

Step One
Name
Quantity
0.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
10 mL
Type
reactant
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Three
Name
Quantity
2.8 g
Type
reactant
Smiles
CS(=O)[O-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
BrC=1C(=C(N)C=CC1)[N+](=O)[O-]
Name
copper(II) triflate
Quantity
0.83 g
Type
catalyst
Smiles
[O-]S(=O)(=O)C(F)(F)F.[Cu+2].[O-]S(=O)(=O)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to rt
FILTRATION
Type
FILTRATION
Details
filtered through a pad of Celite™
WASH
Type
WASH
Details
The filtrate was washed with water, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography over silica gel

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C=1C(=C(N)C=CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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